(+)-N-Desmethyl Tramadol-d3 (+)-N-Desmethyl Tramadol-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC20430834
InChI: InChI=1S/C15H23NO2/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3/t13-,15+/m1/s1/i1D3
SMILES:
Molecular Formula: C15H23NO2
Molecular Weight: 252.37 g/mol

(+)-N-Desmethyl Tramadol-d3

CAS No.:

Cat. No.: VC20430834

Molecular Formula: C15H23NO2

Molecular Weight: 252.37 g/mol

* For research use only. Not for human or veterinary use.

(+)-N-Desmethyl Tramadol-d3 -

Specification

Molecular Formula C15H23NO2
Molecular Weight 252.37 g/mol
IUPAC Name (1R,2R)-1-(3-methoxyphenyl)-2-[(trideuteriomethylamino)methyl]cyclohexan-1-ol
Standard InChI InChI=1S/C15H23NO2/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3/t13-,15+/m1/s1/i1D3
Standard InChI Key VUMQHLSPUAFKKK-RSGFOGQCSA-N
Isomeric SMILES [2H]C([2H])([2H])NC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O
Canonical SMILES CNCC1CCCCC1(C2=CC(=CC=C2)OC)O

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

(+)-N-Desmethyl Tramadol-d3 is characterized by the replacement of three hydrogen atoms with deuterium at the N-desmethyl position of tramadol. Its molecular formula is C15H21D3ClNO2\text{C}_{15}\text{H}_{21}\text{D}_{3}\text{ClNO}_{2}, with a molecular weight of 288.83 g/mol . The structure retains tramadol’s core framework—a cyclohexanol ring substituted with a methoxyphenyl group and a dimethylaminomethyl side chain—but lacks one methyl group on the amine nitrogen, replaced by deuterium .

Table 1: Key Structural and Isotopic Features

PropertyValue/DescriptionSource
Molecular FormulaC15H21D3ClNO2\text{C}_{15}\text{H}_{21}\text{D}_{3}\text{ClNO}_{2}
Molecular Weight288.83 g/mol
Exact Mass288.16800
Isotopic Purity≥98% deuterium incorporation
Chiral CentersTwo (1R,2R configuration)

Synthesis and Preparation Methods

Synthetic Routes

The synthesis involves selective deuteration of tramadol’s N-methyl group through demethylation followed by deuterium exchange. Key steps include:

  • Demethylation: Tramadol undergoes enzymatic or chemical N-demethylation to yield N-desmethyl tramadol .

  • Deuteration: The N-desmethyl intermediate is treated with deuterated methylating agents (e.g., CD₃I) in the presence of catalysts .

  • Purification: High-performance liquid chromatography (HPLC) ensures isotopic and chemical purity .

Table 2: Industrial Production Parameters

ParameterConditionSource
Reaction SolventDimethylformamide (DMF) or acetone
Temperature50–80°C
CatalystsPalladium on carbon (Pd/C)
Yield75–85%

Pharmacological and Metabolic Profile

Metabolic Pathways

(+)-N-Desmethyl Tramadol-d3 is a major metabolite of tramadol, formed via cytochrome P450 (CYP)-mediated reactions :

  • Primary Pathway: CYP2B6 and CYP3A4 catalyze N-demethylation of tramadol .

  • Secondary Pathway: CYP2D6 mediates O-demethylation to form (+)-O-desmethyl tramadol-d3 (M1), the active μ-opioid agonist .

Table 3: Enzyme Affinity and Kinetic Parameters

EnzymeSubstrateKmK_m (μM)VmaxV_{max} (pmol/min/pmol P450)Source
CYP2B6(+)-Tramadol12.3 ± 1.58.7 ± 0.9
CYP3A4(+)-Tramadol45.2 ± 4.15.2 ± 0.6
CYP2D6(+)-Tramadol2.1 ± 0.315.4 ± 1.2

Stereoselectivity in Metabolism

The (+)-enantiomer of tramadol is preferentially metabolized to (+)-M1, which exhibits 200-fold higher μ-opioid receptor affinity than the parent compound . In contrast, (−)-tramadol shows greater norepinephrine reuptake inhibition .

Analytical Applications

LC-MS/MS Quantification

(+)-N-Desmethyl Tramadol-d3 is widely used as an internal standard due to its structural similarity to tramadol and metabolites. Key validation parameters for its use in human plasma assays include:

Table 4: Method Validation Parameters

ParameterValue (+)-N-Desmethyl Tramadol-d3Regulatory Guideline
Linearity (r²)>0.99FDA 2018
LLOQ25 ng/mL
Accuracy (% Bias)±15%
Precision (% CV)±20% (LLOQ), ±15% (other levels)
Extraction Efficiency62%

Forensic and Anti-Doping Applications

Automated dried blood spot (DBS) analysis using (+)-N-Desmethyl Tramadol-d3 enables high-throughput screening for tramadol abuse. A 2022 study reported a detection limit of 2 ng/mL for tramadol and 5 ng/mL for O-desmethyltramadol in DBS samples .

Research Findings and Clinical Relevance

In Vitro and In Vivo Studies

  • Enantiomer-Specific Clearance: (+)-Tramadol exhibits 2.6-fold faster M1 formation than (−)-tramadol in human liver microsomes .

  • Drug-Drug Interactions: Co-administration with CYP2D6 inhibitors (e.g., fluoxetine) reduces M1 production by 70%, increasing tramadol’s serotonergic effects .

Table 5: Comparative Pharmacokinetics in Humans

Parameter(+)-Tramadol(−)-TramadolSource
t1/2t_{1/2} (hours)5.8 ± 1.26.3 ± 1.5
CmaxC_{max} (ng/mL)120 ± 25110 ± 20
AUC (ng·h/mL)980 ± 150890 ± 130

Toxicological Implications

N-Nitroso derivatives of (+)-N-Desmethyl Tramadol-d3, such as N-Nitroso-N-desmethyl tramadol (CAS PA 73 0081002), are genotoxic impurities regulated to ≤0.03% in pharmaceutical formulations .

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